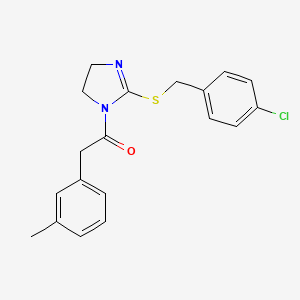
1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone is a synthetic organic compound characterized by its unique chemical structure This compound features a combination of a chlorobenzyl group, a thioether linkage, an imidazole ring, and a tolyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:
Formation of the Imidazole Ring: Starting with appropriate precursors, the imidazole ring is synthesized through cyclization reactions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the imidazole intermediate with 4-chlorobenzyl chloride under suitable conditions.
Attachment of the Tolyl Group: The final step involves the attachment of the tolyl group to the imidazole-thioether intermediate, often through a Friedel-Crafts acylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted imidazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals or materials.
作用机制
The mechanism of action of 1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the imidazole ring and thioether linkage can influence its binding affinity and specificity.
相似化合物的比较
1-(2-((4-chlorobenzyl)thio)-1H-imidazol-1-yl)-2-(m-tolyl)ethanone: Lacks the dihydro component in the imidazole ring.
1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone: Contains a phenyl group instead of a tolyl group.
Uniqueness: 1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone is unique due to the combination of its structural elements, which can impart distinct chemical and biological properties. The presence of the chlorobenzyl group, thioether linkage, and tolyl group differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
生物活性
The compound 1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone is a member of the imidazole class, known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C20H21ClN2O2S
- Molecular Weight : 388.91 g/mol
- IUPAC Name : 1-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-ethoxyphenyl)ethanone
Imidazole derivatives exhibit a broad spectrum of biological activities due to their ability to interact with various biological targets. The mechanisms include:
- Antimicrobial Activity : Many imidazole compounds have demonstrated significant antibacterial and antifungal properties by disrupting microbial cell membranes and inhibiting essential enzymes.
-
Anticancer Effects : Research indicates that imidazole derivatives can inhibit cancer cell proliferation through several pathways, including:
- Inhibition of key enzymes such as thymidylate synthase and histone deacetylase (HDAC).
- Induction of apoptosis in cancer cells.
- Anti-inflammatory Properties : These compounds may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biological Activity Summary
The biological activities of this compound can be summarized in the following table:
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anticancer Activity : A study demonstrated that modifications in the imidazole scaffold could enhance cytotoxicity against various cancer cell lines, including breast and colon cancer. The compound exhibited an IC50 value indicating effective inhibition of cell proliferation ( ).
- Antimicrobial Efficacy : Another research highlighted the compound's effectiveness against resistant bacterial strains. The mechanism involved disruption of bacterial membrane integrity ( ).
- Anti-inflammatory Effects : The compound was shown to significantly reduce inflammation markers in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases ( ).
属性
IUPAC Name |
1-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2OS/c1-14-3-2-4-16(11-14)12-18(23)22-10-9-21-19(22)24-13-15-5-7-17(20)8-6-15/h2-8,11H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANNTCWNURGXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














